molecular formula C10H12ClNO2S B8770942 1-Ethylindoline-5-sulfonyl chloride

1-Ethylindoline-5-sulfonyl chloride

Cat. No.: B8770942
M. Wt: 245.73 g/mol
InChI Key: BEIZHPYEMYWXDY-UHFFFAOYSA-N
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Description

1-Ethylindoline-5-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative characterized by an indoline core (a bicyclic structure combining a benzene ring and a six-membered saturated ring containing one nitrogen atom). The compound features an ethyl group (-CH₂CH₃) substituent at the 1-position and a sulfonyl chloride (-SO₂Cl) group at the 5-position. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfonic acid derivatives.

Properties

Molecular Formula

C10H12ClNO2S

Molecular Weight

245.73 g/mol

IUPAC Name

1-ethyl-2,3-dihydroindole-5-sulfonyl chloride

InChI

InChI=1S/C10H12ClNO2S/c1-2-12-6-5-8-7-9(15(11,13)14)3-4-10(8)12/h3-4,7H,2,5-6H2,1H3

InChI Key

BEIZHPYEMYWXDY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C1C=CC(=C2)S(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 1-ethylindoline-5-sulfonyl chloride and related sulfonyl chlorides:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features/Sources
This compound 1-ethyl, 5-sulfonyl chloride C₁₀H₁₂ClNO₂S ~245.7 (estimated) Target compound; inferred from analogs
1-Acetylindoline-5-sulfonyl chloride 1-acetyl, 5-sulfonyl chloride C₁₀H₁₀ClNO₃S 259.70 Higher polarity due to acetyl group
5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonyl chloride 2-methoxy, 5-isothiazolidinone-dioxide C₁₀H₁₀ClNO₆S₂ 339.80 Enhanced electrophilicity from sulfone and ketone groups
1-(Cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride Cyclopropylmethyl, ethyl, imidazole core C₉H₁₃ClN₂O₂S 248.73 Aliphatic substituents increase lipophilicity
1-(Propan-2-yl)-1H-indazole-5-sulfonyl chloride 1-isopropyl, indazole core C₁₀H₁₁ClN₂O₂S 258.72 Nitrogen-rich heterocycle; used in drug impurity studies
4-Methylisoquinoline-5-sulfonyl chloride hydrochloride 4-methyl, isoquinoline core C₁₀H₈ClNO₂S·HCl 278.16 Hydrochloride salt enhances solubility
5-Methoxy-3-methylpentane-1-sulfonyl chloride Aliphatic chain with methoxy, methyl C₇H₁₃ClO₃S 212.69 Aliphatic sulfonyl chloride; distinct reactivity profile

Reactivity and Functional Group Influence

  • Electron-Withdrawing vs. The methoxy group in 5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonyl chloride may stabilize intermediates via resonance, altering reaction pathways .
  • Imidazole derivatives (e.g., 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride) may exhibit unique coordination chemistry due to nitrogen lone pairs .
  • Solubility and Stability: Hydrochloride salts (e.g., 4-methylisoquinoline-5-sulfonyl chloride hydrochloride) improve aqueous solubility, critical for biological assays . Aliphatic sulfonyl chlorides (e.g., 5-methoxy-3-methylpentane-1-sulfonyl chloride) are generally less stable than aromatic analogs but offer tailored reactivity for specific syntheses .

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